Ethyl 2-Cyanopyrimidine-5-carboxylate
Description
Ethyl 2-Cyanopyrimidine-5-carboxylate (CAS: 2006277-94-5) is a pyrimidine derivative characterized by a cyano group at the 2-position and an ethyl ester moiety at the 5-position of the pyrimidine ring. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The compound is synthesized to high purity (>99%) and is widely used as a pharmaceutical intermediate, particularly in medicinal chemistry and drug discovery .
Key applications include its role in synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution reactions at the 4- and 6-positions of the pyrimidine ring. Analytical methods for quality control include HPLC, GC-MS, NMR, and FTIR, ensuring compliance with pharmacopeial standards (USP, BP, Ph. Eur.) .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyanopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBRAGRIDXEVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229007 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-94-5 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 2-Cyanopyrimidine Intermediates
One common approach to preparing ethyl 2-cyanopyrimidine-5-carboxylate involves first synthesizing 2-cyanopyrimidine derivatives, which are then esterified or further functionalized.
- Preparation of 2-Cyanopyrimidine : According to patent CN103145625A, 2-cyanopyrimidine can be synthesized from 2-methylpyrimidine via a two-step process:
- Methyl Nitrosation Reaction : 2-methylpyrimidine undergoes nitrosation using sodium nitrite in acidic solvents such as glacial acetic acid or hydrochloric acid solution at temperatures below 20 °C.
- Dehydration Reaction : The resulting intermediate is dehydrated at elevated temperatures (70–110 °C) to yield 2-cyanopyrimidine.
This method avoids the use of highly toxic prussiate reagents, enhancing safety and environmental compatibility. Yields reported for the nitrosation step range from 73.5% to 81.6%, depending on solvent and conditions.
Esterification and Functionalization to this compound
While direct preparation methods for this compound are less frequently detailed, related esters such as ethyl 2-aminopyrimidine-5-carboxylate have been prepared through condensation reactions involving halogenated precursors and guanidinium salts, as described in CN110655491A:
- Halogenation of Ethyl 2-Methacrylate : In carbon tetrachloride solvent, ethyl 2-methacrylate is brominated or chlorinated using N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures (65–70 °C), initiated by benzoyl peroxide.
- Condensation with Guanidine Nitrate : The halogenated intermediate is then reacted with guanidine nitrate and potassium carbonate in ethanol at 50–75 °C to form ethyl 2-aminopyrimidine-5-carboxylate with high yield (~85%) and purity (~99.5%).
Though this example refers to the amino derivative, similar esterification and substitution strategies can be adapted to introduce cyano groups at position 2, potentially via subsequent functional group transformations.
Conversion of 2-Aminopyrimidine-5-Carbonitrile to 2-Chloropyrimidine-5-Carbonitrile
Another synthetic strategy relevant to the cyano-substituted pyrimidines involves halogenation of 2-aminopyrimidine-5-carbonitrile:
- Diazotization and Chlorination : 2-aminopyrimidine-5-carbonitrile is treated with tert-butyl nitrite in acetonitrile under inert atmosphere at 20 °C, followed by reaction with copper dichloride at 60 °C for 24 hours to yield 2-chloropyrimidine-5-carbonitrile.
This halogenated intermediate can serve as a precursor for further nucleophilic substitution or coupling reactions to install the ethyl ester group at position 5, or to convert into this compound through additional synthetic steps.
Comparative Data Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Methylpyrimidine | NaNO2 in 50% Acetic acid or 10% HCl, <20 °C | Nitrosated intermediate (Compound I) | 73.5–81.6 | Controlled temperature critical |
| 2 | Nitrosated intermediate | Dehydration at 70–110 °C | 2-Cyanopyrimidine | Not specified | Avoids toxic prussiate reagents |
| 3 | Ethyl 2-Methacrylate | NBS/NCS, benzoyl peroxide, CCl4, 65–70 °C | Halogenated intermediate | Not specified | Initiator removal by DMF |
| 4 | Halogenated intermediate | Guanidine nitrate, K2CO3, 50–75 °C, EtOH | Ethyl 2-aminopyrimidine-5-carboxylate | ~85 | High purity, adaptable for cyano group |
| 5 | 2-Aminopyrimidine-5-carbonitrile | tert-butyl nitrite, CuCl2, acetonitrile, 20–60 °C | 2-Chloropyrimidine-5-carbonitrile | 72 | Diazotization and halogenation steps |
Research Findings and Considerations
- Safety and Environmental Impact : The nitrosation-dehydration route for 2-cyanopyrimidine avoids highly toxic cyanide salts, offering a safer alternative for industrial synthesis.
- Temperature Control : Precise temperature control during nitrosation and halogenation steps is crucial to optimize yields and prevent side reactions.
- Purity and Yield : Methods involving halogenated intermediates and guanidine salts produce high-purity products with yields ranging from 70% to 85%, suitable for scale-up.
- Versatility : The intermediates such as 2-chloropyrimidine-5-carbonitrile provide versatile platforms for further functionalization to obtain the target this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Cyanopyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-Cyanopyrimidine-5-carboxylate serves as a crucial building block in the synthesis of nucleotide analogs and other biologically active compounds. Its structural similarity to naturally occurring nucleotides makes it a candidate for developing antiviral and anticancer agents. Research indicates that derivatives of this compound can inhibit enzymes involved in nucleotide metabolism, suggesting therapeutic potential against various diseases.
The compound has been investigated for its antimicrobial and anti-inflammatory properties. Studies show that it can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses, making it a potential candidate for developing anti-inflammatory drugs. Additionally, derivatives have demonstrated significant cytotoxicity against cancer cell lines, indicating its potential in cancer therapy.
Agricultural Applications
In agriculture, this compound is explored for its role in synthesizing agrochemicals. Its ability to modify biological pathways makes it valuable for developing herbicides and pesticides that target specific plant processes.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound were tested against multiple cancer cell lines (e.g., HeLa, MCF-7). One derivative exhibited an IC50 value of 0.039 µM against HeLa cells, demonstrating strong anticancer potential while maintaining low toxicity towards normal cells.
Mechanism of Action
The mechanism by which Ethyl 2-Cyanopyrimidine-5-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Cyano Group (-CN): In this compound, the strong electron-withdrawing cyano group activates the pyrimidine ring for nucleophilic aromatic substitution (NAS) at positions 4 and 4. This contrasts with chloro-substituted analogs (e.g., CAS 89793-12-4), where the -Cl group is less electron-withdrawing, leading to slower NAS kinetics .
- Methyl Groups (-CH₃) : Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6) exhibits enhanced lipophilicity and steric hindrance, making it suitable for hydrophobic agrochemical formulations .
Solubility and Stability
- The hydrochloride salt form of Ethyl 2-(Aminomethyl)-4-chloropyrimidine-5-carboxylate (CAS 1187928-81-9) demonstrates improved aqueous solubility compared to the neutral cyano analog, facilitating its use in biological assays .
- Chloro-substituted derivatives (e.g., CAS 89793-12-4) show greater thermal stability than cyano-substituted compounds due to reduced electron-deficient character .
Biological Activity
Ethyl 2-Cyanopyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural similarities to nucleotides and its potential biological activities. This compound features a pyrimidine ring with a cyano group at the 2-position and an ethyl ester at the 5-position, which enhances its reactivity and biological profile.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: Approximately 164.12 g/mol
- Functional Groups: Cyano (–C≡N), Ethyl Ester (–COOEt)
The unique substitution pattern of this compound influences both its chemical reactivity and biological activity, making it a valuable scaffold for drug development.
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which can lead to therapeutic applications in antiviral and anticancer therapies.
- Interaction with Biological Targets: Research indicates that this compound may interact with various receptors and enzymes, potentially affecting cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT15) cells. For instance, studies have reported IC values in the nanomolar range for related pyrimidine derivatives .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Related Pyrimidine Derivative | HCT15 | 0.3 |
Antiviral Activity
Pyrimidine derivatives are known for their antiviral properties, particularly against HIV and other viral infections. This compound's structural similarity to nucleotides suggests that it could be effective in inhibiting viral replication by interfering with nucleic acid synthesis .
Case Studies
-
Study on Cytotoxicity:
A recent study evaluated a series of pyrimidine derivatives, including this compound, for their cytotoxic effects on human cancer cell lines. The findings revealed significant antiproliferative activity, with some derivatives showing IC values as low as 9.1 nM against MCF-7 cells . -
Antiviral Efficacy:
Another investigation focused on the antiviral potential of pyrimidine derivatives, demonstrating that compounds structurally related to this compound could inhibit HIV replication effectively, with EC values ranging between 3.43 nM and 15.3 nM against resistant strains .
Comparative Analysis with Similar Compounds
This compound shares structural features with several other pyrimidine derivatives, each exhibiting unique biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-Aminopyrimidine-5-carboxylate | Amino group at the 2-position | Enhanced reactivity due to amino functionality |
| Ethyl 4-Aminopyrimidine-5-carboxylate | Amino group at the 4-position | Different biological activity profile |
| Ethyl 2-Chloropyrimidine-5-carboxylate | Chlorine substituent at the 2-position | Electron-withdrawing effects alter reactivity |
These comparisons highlight how variations in substitution can lead to diverse pharmacological profiles.
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Use SHELX software (e.g., SHELXL or SHELXS) for structure refinement. For small molecules, high-resolution data (≤ 1.0 Å) is ideal. The program’s robustness in handling twinned data or partial occupancy makes it suitable for resolving ambiguities in cyanopyrimidine derivatives .
- Multinuclear NMR : and NMR to confirm the cyano group’s position and electronic environment. For example, the cyano carbon typically resonates at ~115 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO: calc. 178.0618, observed 178.0615) .
How should researchers design experiments to evaluate the compound’s bioactivity against inflammatory targets?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric or colorimetric substrates. For example:
- LOX Assay : Monitor oxidation of linoleic acid at 234 nm, with IC values compared to reference inhibitors (e.g., NDGA) .
- Cellular Models : Use RAW 264.7 macrophages to assess nitric oxide (NO) suppression via Griess reagent, ensuring LPS-induced inflammation controls .
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate interactions between the cyano group and catalytic residues (e.g., Tyr 385 in COX-2). Validate with mutagenesis studies to confirm binding hotspots .
How can contradictions in reported bioactivity data across studies be systematically resolved?
Q. Advanced Research Focus
- Meta-Analysis Framework :
- Variable Standardization : Normalize data for assay conditions (e.g., pH, temperature) and cell lines.
- Statistical Validation : Apply ANOVA or Bayesian hierarchical modeling to quantify variability. For instance, discrepancies in IC values may arise from differences in solvent polarity (e.g., DMSO vs. ethanol) .
- Experimental Replication : Repeat assays under harmonized protocols, using PubChem-deposited purity standards (e.g., ≥95% purity by HPLC) .
What strategies are effective for synthesizing derivative libraries to study structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Position-Specific Modifications :
- Core Modifications : Replace the ethoxy group with methyl or tert-butyl esters to assess steric effects.
- Cyanogroup Alternatives : Substitute with nitro or trifluoromethyl groups to evaluate electronic impacts on bioactivity .
- High-Throughput Screening (HTS) : Use automated liquid handlers to prepare 96-well plates with varying substituents. Screen against target enzymes using kinetic readouts .
Q. Basic Research Focus
- Stability Studies :
- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via UPLC-MS for hydrolysis products (e.g., 2-cyanopyrimidine-5-carboxylic acid) .
- Light Sensitivity : Use photostability chambers (ICH Q1B guidelines) to identify photo-oxidation byproducts, such as epoxides or quinones .
How can computational methods predict the compound’s reactivity in nucleophilic environments?
Q. Advanced Research Focus
- DFT Calculations : Employ Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The cyano group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the pyrimidine C2 position .
- Molecular Dynamics (MD) : Simulate solvation in aqueous DMSO to predict hydrolysis pathways and half-lives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
